Quinidine gluconate

Antiarrhythmic Cardioversion Atrial Fibrillation

Irreproducible DDI results often stem from substituting quinidine salts or other Class Ia agents. Quinidine gluconate eliminates this variability as the definitive CYP2D6 probe. • Exceptional CYP2D6 selectivity (IC50 0.06 µmol/L) ensures reliable DDI study outcomes & IVIVE model validation. • Extended-release profile sustains therapeutic levels (4-7 mg/L), minimizing peak-trough fluctuations vs. immediate-release sulfate. • Sole IV-compatible quinidine salt for severe P. falciparum malaria research; 60% AF cardioversion success vs. sotalol's 20%.

Molecular Formula C26H36N2O9
Molecular Weight 520.6 g/mol
CAS No. 7054-25-3
Cat. No. B148729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinidine gluconate
CAS7054-25-3
SynonymsD-Gluconic Acid compd. with Quinidine (1:1);  Quinidine Gluconate;  (9S)-6’-Methoxy-cinchonan-9-ol Mono-D-gluconate (Salt);  Quinidine, mono-D-Gluconate (Salt);  Dura-Tab;  Duraquin;  Gluquinate;  Quinaglute;  Quinate
Molecular FormulaC26H36N2O9
Molecular Weight520.6 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(C(C(C(C(C(=O)O)O)O)O)O)O
InChIInChI=1S/C20H24N2O2.C6H12O7/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;7-1-2(8)3(9)4(10)5(11)6(12)13/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2-5,7-11H,1H2,(H,12,13)/t13-,14-,19?,20-;2-,3-,4+,5-/m01/s1
InChIKeyXHKUDCCTVQUHJQ-OSPZJNBRSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinidine Gluconate: Procurement-Grade Specification


Quinidine gluconate (CAS 7054-25-3) is a Class Ia antiarrhythmic agent and antimalarial drug, recognized as the d-isomer of quinine. It functions primarily by blocking rapid sodium channels (INa) to decrease phase 0 depolarization in cardiac action potentials [1]. Distinctively, it is also a potent and selective inhibitor of cytochrome P450 2D6 (CYP2D6), a property that is leveraged in drug-drug interaction (DDI) studies [2]. Its pharmacokinetic profile is defined by its salt form: it is formulated for extended-release oral administration and is the only quinidine salt approved for intravenous use in certain regions, making it a critical tool for both clinical research and specific therapeutic applications [3].

Why Quinidine Gluconate Substitution Fails


Substituting quinidine gluconate with other quinidine salts (e.g., sulfate, polygalacturonate) or other Class Ia antiarrhythmics (e.g., procainamide) introduces significant, quantifiable variability that directly impacts experimental reproducibility and clinical outcomes. Quinidine gluconate's absorption rate is significantly slower than quinidine sulfate, and it exhibits greater inter-subject pharmacokinetic variability, making bioequivalence a critical procurement concern [1]. Furthermore, its unique formulation as the sole intravenous quinidine option in many geographies and its extended-release oral profile are not replicated by other salts [2]. Therefore, selecting a specific quinidine salt is not a matter of generic interchangeability but a key variable that must be controlled to ensure consistent drug exposure and pharmacological effect [3].

Quinidine Gluconate Differentiation from Analogs


Cardioversion Efficacy vs. Sotalol

Quinidine (administered as quinidine gluconate) is significantly more effective than sotalol in terminating atrial fibrillation. In a prospective, randomized study, quinidine successfully converted AF in 60% of patients compared to only 20% with sotalol, a threefold difference [1]. This demonstrates a clear, quantifiable advantage in acute arrhythmia management.

Antiarrhythmic Cardioversion Atrial Fibrillation

Extended-Release Absorption vs. Sulfate

Quinidine gluconate's absorption is significantly slower and less rapid than quinidine sulfate, a key differentiator for extended-release formulations. A single-dose crossover study found the peak concentration (Cmax) for gluconate was 1.24 µg/mL compared to 2.07 µg/mL for sulfate (p < 0.025), with a later time to peak (Tmax) of 3.64 hours versus 1.61 hours for sulfate (p < 0.02) [1]. This leads to more constant blood levels over time, making it suitable for maintenance therapy with less frequent dosing [2].

Pharmacokinetics Bioavailability Formulation

Therapeutic Blood Levels and Tolerability

Despite its slower absorption, quinidine gluconate achieves the same clinically desirable therapeutic blood level range as quinidine sulfate. A classic study demonstrated that a schedule of two tablets every eight hours for both preparations resulted in blood levels between 4 and 7 mg/L, the target range for preventing atrial fibrillation recurrence [1]. However, other quinidine preparations like polygalacturonate failed to achieve these levels. This indicates that gluconate matches sulfate's efficacy while offering the advantage of an extended-release formulation that may improve patient adherence.

Therapeutic Drug Monitoring Antiarrhythmic Dosing Schedule

Intravenous Formulation for Severe Malaria

Quinidine gluconate is the only quinidine salt approved and available for intravenous (IV) administration in many countries, a critical advantage for treating severe, life-threatening infections [1]. In a study of 14 patients with severe falciparum malaria, IV quinidine gluconate was highly effective, eliminating parasitemia in all 12 survivors [2]. This IV route is essential when patients cannot take oral medication, making quinidine gluconate the sole choice for parenteral quinidine therapy. In contrast, quinidine sulfate is exclusively for oral use.

Antimalarial Parenteral Administration Plasmodium falciparum

Potent CYP2D6 Inhibition for DDI Studies

Quinidine is recognized as a potent and selective inhibitor of cytochrome P450 2D6 (CYP2D6), a property that is leveraged in drug development and clinical pharmacology studies. Its inhibition potency is reported with an IC50 value of 0.06 ± 0.02 µmol/L, which is orders of magnitude more potent than other CYP inhibitors like ketoconazole (IC50 3.98 ± 0.12 µmol/L) [1]. This high specificity makes quinidine gluconate an essential tool for probing CYP2D6-mediated metabolism and predicting drug-drug interactions, a function not shared by other Class Ia antiarrhythmics or alternative quinidine salts, which may differ in their selectivity.

Cytochrome P450 Drug-Drug Interaction Pharmacogenomics

Optimal Procurement and Use Cases for Quinidine Gluconate


Acute Cardioversion in Atrial Fibrillation Trials

Based on direct comparative evidence showing quinidine's 60% success rate in terminating atrial fibrillation compared to sotalol's 20% [1], quinidine gluconate is the preferred antiarrhythmic for research protocols designed to evaluate acute cardioversion efficacy. Its extended-release profile, which provides sustained therapeutic levels, is particularly suitable for inpatient study settings where monitoring can be optimized for the observed proarrhythmic risk.

Parenteral Treatment for Severe Malaria

As the only quinidine salt available in an intravenous formulation in many regions, quinidine gluconate is the exclusive choice for studies or emergency use involving severe, complicated *Plasmodium falciparum* malaria where oral administration is impossible [2]. Its established dosing regimen (15 mg/kg loading dose, followed by 7.5 mg/kg every 8 hours) is well-documented, making it a reliable procurement for tropical medicine and infectious disease research centers.

CYP2D6 Probe for Drug-Drug Interaction Studies

Due to its exceptional potency (IC50 of 0.06 µmol/L) and selectivity as a CYP2D6 inhibitor [3], quinidine gluconate is an essential reagent for pharmaceutical R&D and academic DMPK laboratories. It is routinely used to phenotype CYP2D6 activity, predict DDI risk in early drug discovery, and validate in vitro-in vivo extrapolation (IVIVE) models, a research application where no other quinidine salt or Class Ia agent provides equivalent value.

Extended-Release Antiarrhythmic Maintenance in Atrial Fibrillation

For long-term studies evaluating maintenance of sinus rhythm, quinidine gluconate's ability to achieve therapeutic blood levels (4-7 mg/L) [4] with a slower, extended-release profile (Cmax 1.24 µg/mL, Tmax 3.64 hr) [5] makes it superior to immediate-release quinidine sulfate. This profile minimizes peak-trough fluctuations, which may correlate with improved tolerability and fewer adverse events, a key variable in longitudinal patient adherence and study outcomes.

Technical Documentation Hub

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